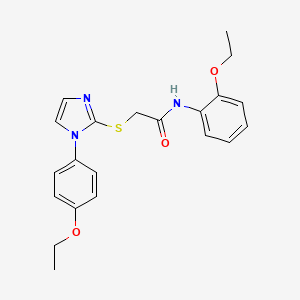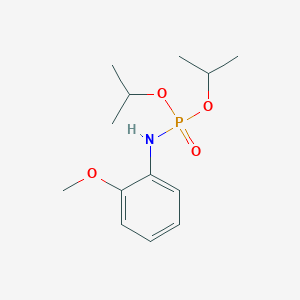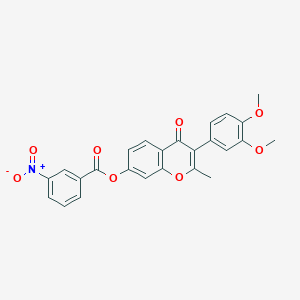![molecular formula C18H15N5O4 B2677524 N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 896373-04-9](/img/structure/B2677524.png)
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide, commonly known as DTQ, is a chemical compound that has been extensively studied for its potential use in scientific research. DTQ belongs to the class of quinazoline derivatives and has been shown to possess a wide range of biological activities.
科学研究应用
DTQ has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. DTQ has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. DTQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of DTQ is not fully understood. However, it is believed that DTQ works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. DTQ has also been shown to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects:
DTQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and activate certain signaling pathways that are involved in cell death. DTQ has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using DTQ in lab experiments is its wide range of biological activities. DTQ has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, which make it a useful tool for studying these processes. However, one of the limitations of using DTQ in lab experiments is its potential toxicity. DTQ has been shown to have toxic effects on some cell types, which can limit its use in certain experiments.
未来方向
There are many future directions for research on DTQ. One area of research is in the development of new cancer treatments. DTQ has shown promise as a potential anti-cancer agent, and further research is needed to determine its effectiveness in treating different types of cancer. Another area of research is in the development of new treatments for neurodegenerative disorders. DTQ has been shown to have potential in treating Alzheimer's disease and Parkinson's disease, and further research is needed to determine its effectiveness in treating these disorders. Additionally, more research is needed to determine the safety and toxicity of DTQ, as well as its potential for use in human clinical trials.
Conclusion:
In conclusion, DTQ is a chemical compound that has been extensively studied for its potential use in scientific research. DTQ has a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. DTQ has shown promise as a potential treatment for cancer and neurodegenerative disorders, but further research is needed to determine its effectiveness and safety. DTQ is a useful tool for studying biological processes, but its potential toxicity must be carefully considered in lab experiments.
合成方法
DTQ can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to form 2,5-dimethoxyphenyl-2-bromoacetate. This compound is then reacted with 3-aminobenzoic acid to form DTQ. The synthesis of DTQ is a multi-step process that requires careful attention to detail to obtain a high yield and purity.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-26-10-7-8-14(27-2)12(9-10)19-18(25)15-16-20-17(24)11-5-3-4-6-13(11)23(16)22-21-15/h3-9,22H,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYFLCUIMSJWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2677443.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2677444.png)

![3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2677447.png)
![1-[(2,4-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2677448.png)



![1,7-dimethyl-8-(2-(4-methylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677457.png)
![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2677462.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677463.png)
